molecular formula C15H21Cl3N2O2 B13765320 4H-1,4-Benzoxazin-3-one, 2,3-dihydro-7,8-dichloro-4-(2-diethylaminoethyl)-2-methyl-, hydrochloride CAS No. 57462-64-3

4H-1,4-Benzoxazin-3-one, 2,3-dihydro-7,8-dichloro-4-(2-diethylaminoethyl)-2-methyl-, hydrochloride

Cat. No.: B13765320
CAS No.: 57462-64-3
M. Wt: 367.7 g/mol
InChI Key: YESHDEHJHNPWDU-UHFFFAOYSA-N
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Description

4H-1,4-Benzoxazin-3-one, 2,3-dihydro-7,8-dichloro-4-(2-diethylaminoethyl)-2-methyl-, hydrochloride is a synthetic organic compound. It belongs to the class of benzoxazines, which are known for their diverse biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4H-1,4-Benzoxazin-3-one derivatives typically involves the cyclization of appropriate precursors under controlled conditions. The specific synthetic route for this compound may involve:

    Starting Materials: Appropriate substituted aniline and chloroacetyl chloride.

    Reaction Conditions: The reaction may be carried out in the presence of a base such as triethylamine, followed by cyclization under acidic conditions.

    Purification: The product is usually purified by recrystallization or chromatography.

Industrial Production Methods

Industrial production methods for such compounds often involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include continuous flow reactors and automated purification systems.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, leading to the formation of various oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the substituents present.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogens, alkylating agents.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions may introduce various functional groups.

Scientific Research Applications

    Chemistry: Used as intermediates in the synthesis of more complex molecules.

    Biology: Investigated for their biological activities, including antimicrobial and anticancer properties.

    Medicine: Potential therapeutic agents for various diseases.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4H-1,4-Benzoxazin-3-one derivatives involves interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate biological pathways, leading to the observed effects. The exact mechanism may vary depending on the specific derivative and its application.

Comparison with Similar Compounds

Similar Compounds

    4H-1,4-Benzoxazin-3-one: The parent compound with similar structural features.

    Substituted Benzoxazines: Compounds with various substituents on the benzoxazine ring.

Uniqueness

The uniqueness of 4H-1,4-Benzoxazin-3-one, 2,3-dihydro-7,8-dichloro-4-(2-diethylaminoethyl)-2-methyl-, hydrochloride lies in its specific substituents, which may confer distinct biological activities and chemical properties compared to other benzoxazine derivatives.

Properties

CAS No.

57462-64-3

Molecular Formula

C15H21Cl3N2O2

Molecular Weight

367.7 g/mol

IUPAC Name

2-(7,8-dichloro-2-methyl-3-oxo-1,4-benzoxazin-4-yl)ethyl-diethylazanium;chloride

InChI

InChI=1S/C15H20Cl2N2O2.ClH/c1-4-18(5-2)8-9-19-12-7-6-11(16)13(17)14(12)21-10(3)15(19)20;/h6-7,10H,4-5,8-9H2,1-3H3;1H

InChI Key

YESHDEHJHNPWDU-UHFFFAOYSA-N

Canonical SMILES

CC[NH+](CC)CCN1C2=C(C(=C(C=C2)Cl)Cl)OC(C1=O)C.[Cl-]

Origin of Product

United States

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